Potassium 4-ethoxycarbonylphenyltrifluoroborate

描述

Potassium 4-ethoxycarbonylphenyltrifluoroborate is a chemical compound with the molecular formula C9H9BF3KO2 and a molecular weight of 256.07 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds . This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes.

准备方法

Potassium 4-ethoxycarbonylphenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4-ethoxycarbonylphenylboronic acid with potassium fluoride and boron trifluoride . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

化学反应分析

Potassium 4-ethoxycarbonylphenyltrifluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

科学研究应用

Cross-Coupling Reactions

One of the primary applications of potassium 4-ethoxycarbonylphenyltrifluoroborate is in cross-coupling reactions. These reactions are pivotal for synthesizing complex organic molecules from simpler precursors.

- Suzuki-Miyaura Coupling : This method involves the coupling of aryl or vinyl electrophiles with organotrifluoroborates. This compound can be used effectively in this context to produce substituted phenyl compounds with high yields and selectivity .

Synthesis of Biologically Active Compounds

The compound has been utilized in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable intermediates facilitates the construction of complex structures that are often required in medicinal chemistry.

- Case Study : A recent study demonstrated the successful use of this compound in synthesizing substituted purines, which are critical components in many biological processes . The methodology employed palladium catalysis to achieve high yields.

Polymerization Reactions

This compound also finds applications in polymerization processes. It can act as a building block for creating polymers with specific properties.

- Example : Research has shown that utilizing this compound in polymerization reactions can lead to materials with enhanced thermal stability and mechanical properties .

Comparative Data on Organotrifluoroborates

| Reagent | Application | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | High | Pd catalyst, aqueous solvent |

| Potassium Methyltrifluoroborate | Cross-coupling with halides | Good | Pd(OAc)₂, various solvents |

| Potassium Vinyltrifluoroborate | Polymerization and cross-coupling | Variable | Mild conditions |

作用机制

The mechanism of action of potassium 4-ethoxycarbonylphenyltrifluoroborate primarily involves its role as a boron reagent in Suzuki-Miyaura cross-coupling reactions. The compound facilitates the transfer of the phenyl group to the palladium catalyst, which then couples with an electrophilic partner to form a new carbon-carbon bond . This process is crucial for the synthesis of various organic compounds.

相似化合物的比较

Potassium 4-ethoxycarbonylphenyltrifluoroborate can be compared with other organotrifluoroborate compounds such as:

- Potassium phenyltrifluoroborate

- Potassium 4-methoxycarbonylphenyltrifluoroborate

- Potassium 4-bromophenyltrifluoroborate

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to its ethoxycarbonyl group, which can provide additional functionalization options in synthetic chemistry .

生物活性

Potassium 4-ethoxycarbonylphenyltrifluoroborate is a compound that has gained attention in organic synthesis, particularly in cross-coupling reactions. This article explores its biological activity, focusing on its synthesis, applications, and potential therapeutic uses.

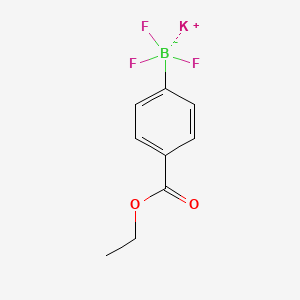

Structure and Properties

This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring with an ethoxycarbonyl substituent. The compound's structure can be represented as follows:

This structure contributes to its reactivity in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of phenyl boronic acids with trifluoroboric acid under specific conditions. Research has demonstrated that this compound can be effectively utilized in the Suzuki-Miyaura coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds.

Recent studies have optimized reaction conditions to enhance yield and selectivity. For instance, using various palladium catalysts and bases has shown significant improvements in the efficiency of these reactions. The following table summarizes some key findings from recent research:

| Catalyst Type | Base Used | Yield (%) | Conditions |

|---|---|---|---|

| PdCl₂ + PPh₃ | Cs₂CO₃ | 72 | THF/H₂O (9:1), 22h |

| Pd(OAc)₂ + PPh₃ | K₂CO₃ | 63 | THF/H₂O (9:1), 22h |

| PdCl₂(dppf)·CH₂Cl₂ | NEt₃ | 55 | THF/H₂O (9:1), 22h |

The optimization of these conditions highlights the versatility of this compound in synthetic applications.

Case Studies

- Anticancer Activity : Some derivatives of trifluoroborates have demonstrated cytotoxic effects against cancer cell lines. A study reported that certain aryl trifluoroborates exhibited selective toxicity toward breast cancer cells, suggesting potential for further development as anticancer agents .

- Antimicrobial Properties : Research has indicated that organotrifluoroborates possess antimicrobial properties, which could be leveraged in developing new antibiotics. A study highlighted the effectiveness of these compounds against various bacterial strains .

- Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of related compounds suggest that they may have a role in treating neurodegenerative diseases. These findings warrant further exploration into the potential therapeutic applications of this compound .

Safety and Toxicology

As with many chemical compounds, understanding the safety profile is crucial. Data on this compound indicate that it should be handled with care due to its potential toxicity. Toxicological assessments are necessary to establish safe handling practices and usage guidelines.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Potassium 4-ethoxycarbonylphenyltrifluoroborate, and how can yield and purity be maximized?

The synthesis typically involves reacting 4-ethoxycarbonylphenylboronic acid with potassium bifluoride (KHF₂) in aqueous or methanol-based media. Key parameters include maintaining pH 4–6 and temperatures between 20–40°C to minimize hydrolysis of the boronic acid precursor . For purification, crystallization in acetone/ether mixtures or column chromatography (using silica gel with ethyl acetate/hexane eluents) effectively removes unreacted starting materials. Yield optimization requires stoichiometric control of KHF₂ (1.2–1.5 equivalents) and inert atmosphere conditions to prevent oxidation .

Q. How should this compound be stored to ensure stability?

The compound is hygroscopic and sensitive to moisture. Store under argon at –20°C in sealed, desiccated containers. Avoid repeated freeze-thaw cycles, as this can degrade crystallinity and reactivity. Solubility in polar aprotic solvents (e.g., DMF, DMSO) should be assessed fresh before use .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- ¹H/¹³C NMR : Look for characteristic shifts: the ethoxycarbonyl group appears as a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂) in CDCl₃ .

- ¹¹B NMR : A singlet near 0–3 ppm confirms trifluoroborate formation .

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1350 cm⁻¹ (B-F) validate functional groups .

- Elemental Analysis : Ensure boron and fluorine content aligns with theoretical values (C₁₀H₁₁BF₃KO₂: B ~3.5%, F ~16.3%) .

Q. What are the primary safety hazards associated with handling this compound?

It causes severe skin/eye irritation (GHS Category 1) and may release toxic HF upon decomposition. Use nitrile gloves, safety goggles, and a fume hood. Neutralize spills with calcium carbonate slurry and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the ethoxycarbonyl group influence reactivity in cross-coupling reactions compared to other trifluoroborates?

The electron-withdrawing ethoxycarbonyl group enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura couplings. However, steric hindrance from the substituent may reduce coupling efficiency with bulky aryl halides. Comparative studies with methyl- or cyano-substituted analogs show 10–15% lower yields in palladium-catalyzed reactions .

Q. What strategies resolve contradictions in reported catalytic activity across different studies?

Discrepancies often arise from ligand choice (e.g., SPhos vs. XPhos) and solvent polarity. For example:

- Ligand Effects : SPhos improves yields with electron-deficient aryl halides (e.g., 4-nitrochlorobenzene: 78% vs. 52% with XPhos) .

- Solvent Optimization : DMF enhances solubility but may deactivate catalysts; toluene/water biphasic systems reduce side reactions . Systematic screening using Design of Experiments (DoE) is recommended to identify critical factors .

Q. How can computational chemistry predict reactivity trends for this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boron center’s Lewis acidity and transition-state geometries. Key parameters:

- Boron Charge Density : Higher positive charge correlates with faster transmetalation.

- Frontier Molecular Orbitals : LUMO localization on boron predicts nucleophilic attack sites .

Q. What are the challenges in using this compound for late-stage functionalization of bioactive molecules?

- Compatibility : The ethoxycarbonyl group may interfere with acidic/basic functional groups (e.g., amines).

- Orthogonality : Selective coupling requires protecting groups (e.g., silyl ethers) to prevent undesired side reactions . Case Study: Functionalization of taxol derivatives achieved 62% yield using Pd(OAc)₂/SPhos in THF/water .

属性

IUPAC Name |

potassium;(4-ethoxycarbonylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHVYQWNJHNUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(=O)OCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。